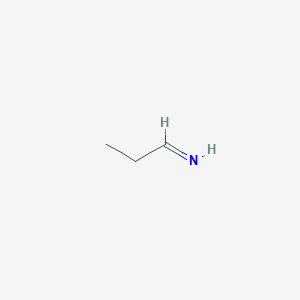![molecular formula C11H14IN3O2 B14180281 4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid CAS No. 923976-60-7](/img/structure/B14180281.png)
4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid is a chemical compound with a complex structure that includes an iodine atom, a triazene group, and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid typically involves multiple steps, starting with the preparation of the triazene group and subsequent iodination. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazene group or the benzoic acid moiety.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acids.
科学的研究の応用
4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The iodine atom may also play a role in the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzoic acid: Lacks the iodine atom but has a similar triazene and benzoic acid structure.
4-[(1E)-3,3-Diethyl-1-triazen-1-yl]benzoic acid: Another related compound with slight structural variations.
Uniqueness
4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where iodine’s properties are beneficial.
特性
CAS番号 |
923976-60-7 |
|---|---|
分子式 |
C11H14IN3O2 |
分子量 |
347.15 g/mol |
IUPAC名 |
4-(diethylaminodiazenyl)-3-iodobenzoic acid |
InChI |
InChI=1S/C11H14IN3O2/c1-3-15(4-2)14-13-10-6-5-8(11(16)17)7-9(10)12/h5-7H,3-4H2,1-2H3,(H,16,17) |
InChIキー |
NYLCHQSSZSRGDZ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)N=NC1=C(C=C(C=C1)C(=O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



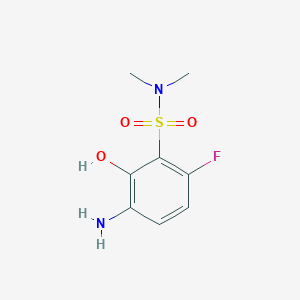
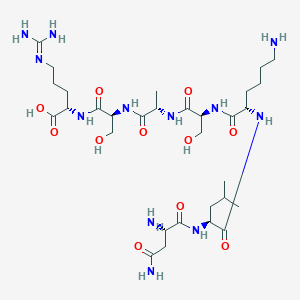
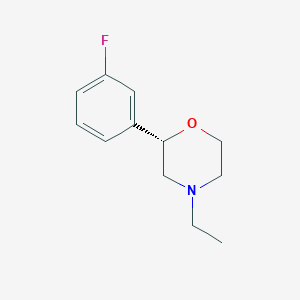
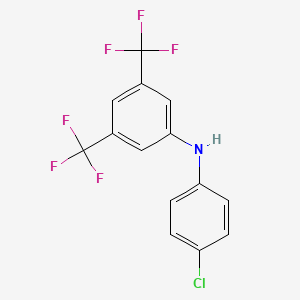
![3-[7-(Dimethylamino)-2-oxo-1,2-dihydroquinolin-3-yl]prop-2-enoic acid](/img/structure/B14180233.png)
![(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone]](/img/structure/B14180234.png)
![N-[2-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14180243.png)
![1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14180247.png)
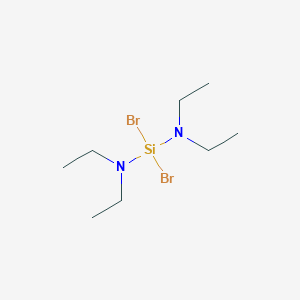
![Methyl 4-[bis(chloromethyl)amino]benzoate](/img/structure/B14180257.png)
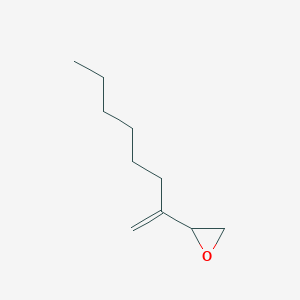
![2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid](/img/structure/B14180294.png)
